Product packaging for 3-(4-Chloro-3-methylphenyl)propanoic acid(Cat. No.:CAS No. 1086386-05-1)

3-(4-Chloro-3-methylphenyl)propanoic acid

Cat. No.: B1420612
CAS No.: 1086386-05-1
M. Wt: 198.64 g/mol
InChI Key: PCLIPGMIRVJYFB-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenyl)propanoic acid (CAS 1086386-05-1) is a high-purity organic compound offered as a valuable building block for chemical synthesis and life sciences research . This compound features a molecular formula of C10H11ClO2 and a molecular weight of 198.65 g/mol . With a carboxylic acid functional group, this compound serves as a versatile intermediate for constructing more complex molecules. Its structure, which includes a propanoic acid chain linked to a chloro- and methyl-substituted phenyl ring, makes it a useful precursor in medicinal chemistry and material science applications . Researchers can leverage this compound in various synthetic transformations, including amide coupling and esterification reactions. The product is characterized by key physicochemical properties, including a LogP of 3.17, indicating its lipophilicity, a polar surface area of 37 Ų, and one hydrogen bond donor . It has a melting point range of 88°C to 92°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO2 B1420612 3-(4-Chloro-3-methylphenyl)propanoic acid CAS No. 1086386-05-1

Properties

IUPAC Name

3-(4-chloro-3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLIPGMIRVJYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675433
Record name 3-(4-Chloro-3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086386-05-1
Record name 3-(4-Chloro-3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Alkylation Approach

Overview:
The most common and industrially favored method involves Friedel-Crafts alkylation, where a chlorinated methylphenyl derivative is reacted with a propanoic acid or its derivatives in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This method facilitates direct attachment of the propanoic chain onto the aromatic ring.

Reaction Scheme:
$$ \text{4-Chloro-3-methylbenzene} + \text{Propanoic acid derivative} \xrightarrow[\text{Catalyst}]{\text{Reflux}} \text{3-(4-Chloro-3-methylphenyl)propanoic acid} $$

Process Details:

  • The aromatic precursor, 4-chloro-3-methylbenzene, reacts with a suitable acyl chloride or acid derivative under anhydrous conditions.
  • The reaction is typically conducted at controlled temperatures (around 0–50°C) to minimize polyalkylation.
  • Post-reaction, the mixture is quenched, and the product is isolated via acid-base extraction and purification.

Research Data:
A patent (WO2019105881A1) describes a method where the aromatic compound is reacted with an acid chloride or mixed anhydride at 0°C to 25°C, followed by purification steps to obtain the target acid with high purity.

Synthesis via Intermediate Formation and Functional Group Transformation

Overview:
This route involves multiple steps, including the synthesis of an intermediate phenyl derivative, followed by hydrazinolysis or nitration, and subsequent functionalization.

Key Steps:

  • Nitration of 4-chloro-3-methylbenzene using acetic anhydride and nitric acid (a safer alternative to traditional mixed acid nitration) to introduce nitro groups.
  • Reduction of the nitro group to an amine, followed by acylation or alkylation to introduce the propanoic acid side chain.
  • Final hydrolysis or oxidation steps to convert intermediates into the free acid.

Research Data:
Patent CN110885298B describes a synthesis involving nitration with acetic anhydride/nitric acid, followed by reduction and acylation steps, which can be adapted for preparing the target acid.

Specific Research Findings and Data Tables

Method Reagents Conditions Yield & Purity References
Friedel-Crafts alkylation 4-chloro-3-methylbenzene + propanoic acid derivatives 0–50°C, Lewis acid catalyst High yield (~80%), Purity >99% WO2019105881A1
Aromatic carboxylation Aromatic halides + CO₂ Elevated pressure, base Moderate yield, regioselective General literature
Multi-step intermediate synthesis Nitration, reduction, acylation Controlled temperatures, purification Variable yields CN110885298B

Notes on Reaction Conditions and Purification

  • Temperature Control: Maintaining low temperatures during nitration and acylation minimizes side reactions and polyalkylation.
  • Catalysts: Aluminum chloride (AlCl₃) for Friedel-Crafts; triphosgene or carbodiimides for acylation.
  • Purification: Recrystallization, chromatography, and distillation are employed to attain high purity (>99%).

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chloro-3-methylphenyl)propanoic acid undergoes various chemical reactions, including:

  • Oxidation:

    • Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
    • Conditions: Acidic or basic medium
    • Products: Corresponding carboxylic acids or ketones
  • Reduction:

    • Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
    • Conditions: Anhydrous solvents
    • Products: Alcohols or alkanes
  • Substitution:

    • Reagents: Halogenating agents (e.g., SOCl2, PCl5)
    • Conditions: Room temperature to reflux
    • Products: Halogenated derivatives

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Thionyl chloride at room temperature

Major Products:

    Oxidation: this compound to this compound derivatives

    Reduction: 3-(4-Chloro-3-methylphenyl)propanol

    Substitution: 3-(4-Chloro-3-methylphenyl)propionyl chloride

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H11ClO2
  • Molecular Weight : Approximately 198.65 g/mol
  • CAS Number : 1086386-05-1
  • Melting Point : 88°C to 92°C

The compound's structure includes both a carboxylic acid functional group and a chlorinated aromatic ring, which enhances its reactivity and potential biological activity.

Pharmaceutical Applications

3-(4-Chloro-3-methylphenyl)propanoic acid has shown promise as a lead compound in drug discovery due to its anti-inflammatory and analgesic properties. Its structural similarity to other bioactive compounds suggests potential interactions with specific biological targets.

Case Study: Anti-inflammatory Activity

Research indicates that this compound may serve as an intermediate for synthesizing anti-inflammatory drugs, similar to ibuprofen derivatives. Preliminary studies have demonstrated its efficacy in modulating pathways involved in inflammation, making it a candidate for further pharmaceutical development .

Organic Chemistry Applications

The compound is utilized in various synthetic pathways to create pharmacologically active molecules. It serves as a versatile building block in organic synthesis, allowing for the introduction of functional groups through reactions such as nucleophilic substitution and free radical bromination.

Synthetic Methods

Several methods for synthesizing this compound have been developed:

MethodDescription
Nucleophilic SubstitutionReaction with nucleophiles to introduce new functional groups
Free Radical BrominationUsed to extend the carbon chain or modify existing groups
EsterificationFormation of esters that can be hydrolyzed to yield the acid

These methods have demonstrated varying yields and purities based on the starting materials used .

Biochemical Studies

Biochemical assays have been conducted to explore the compound's interactions within biological systems. These studies focus on its metabolic pathways and potential effects on enzymes and receptors.

Case Study: Anticancer Potential

A study involving derivatives of this compound indicated promising anticancer activity against non-small cell lung cancer (NSCLC) cell lines. The compound exhibited cytotoxic effects while maintaining selectivity against normal cells, suggesting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

  • Molecular Targets:

    • Enzymes involved in metabolic pathways
    • Receptors on cell membranes
  • Pathways Involved:

    • Inhibition of enzyme activity
    • Modulation of receptor signaling pathways

Comparison with Similar Compounds

3-(4-Chloro-3-methylphenyl)propanoic acid can be compared with other similar compounds, such as:

  • 3-(4-Chlorophenyl)propanoic acid:

    • Similar structure but lacks the methyl group at the third position.
    • Different reactivity and biological activity.
  • 3-(4-Methylphenyl)propanoic acid:

    • Similar structure but lacks the chlorine atom at the fourth position.
    • Different chemical properties and applications.
  • 3-(4-Methoxyphenyl)propanoic acid:

    • Similar structure but has a methoxy group instead of a chlorine atom.
    • Different solubility and reactivity.

Uniqueness: The presence of both chlorine and methyl substituents on the phenyl ring of this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-(4-Chloro-3-methylphenyl)propanoic acid, with the molecular formula C10H11ClO2 and a molecular weight of approximately 198.65 g/mol, is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a propanoic acid group attached to a chlorinated aromatic ring. Its unique structure contributes to its reactivity and biological properties. The presence of both the carboxylic acid functional group and the chlorinated aromatic ring allows for various chemical reactions, making it a versatile building block in organic synthesis.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. Preliminary studies suggest that it may serve as an intermediate for developing anti-inflammatory drugs similar to ibuprofen derivatives. The compound's structural similarity to other bioactive molecules points to potential interactions with specific biological targets, although detailed mechanisms of action are still under investigation.

In Vitro Studies

A series of studies have evaluated the antiproliferative activity of modified derivatives of this compound. For instance, derivatives synthesized based on structural modifications have shown significant inhibitory effects on cancer cell lines, including HeLa cells. One study reported IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, indicating promising anticancer activity . The compounds exhibited selective toxicity towards cancerous cells compared to non-cancerous HEK-293 cells.

Synthesis Methods

Several methods have been developed for synthesizing this compound:

  • Free Radical Bromination : This method introduces bromine into the compound, enhancing its reactivity for further modifications.
  • Nucleophilic Substitution : This approach allows for the introduction of various functional groups into the compound, broadening its application in drug development.

Each synthesis method offers distinct advantages regarding yield and purity based on the starting materials used.

Study on HDAC Inhibitors

A notable study synthesized a series of derivatives based on this compound, targeting histone deacetylase (HDAC) inhibition. The findings demonstrated that certain derivatives exhibited potent HDAC inhibitory activity, suggesting their potential as anticancer agents . The research highlighted the importance of structural modifications in enhancing biological activity.

Cytotoxicity Studies

Cytotoxicity studies revealed that selected compounds derived from this compound showed specific apoptotic effects on cancer cells while sparing normal cells. The mechanism involved pathways related to heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1), which are critical in cancer cell survival .

Comparative Analysis with Similar Compounds

The following table summarizes the properties of compounds structurally similar to this compound:

Compound NameMolecular FormulaUnique Features
2-Amino-3-(4-chloro-3-methylphenyl)propanoic acidC10H12ClNContains an amino group, enhancing biological activity
4-Chloro-2-methylbenzoic acidC8H7ClO2Lacks a propanoic chain, affecting solubility
3-(4-Bromo-3-methylphenyl)propanoic acidC10H11BrO2Bromine substitution alters reactivity

This comparative analysis illustrates how the unique combination of functional groups and halogen substitutions in this compound influences its chemical reactivity and biological properties compared to related compounds.

Q & A

Q. What are the key physicochemical properties of 3-(4-Chloro-3-methylphenyl)propanoic acid relevant to its reactivity in organic synthesis?

The compound’s reactivity is influenced by its molecular structure and physicochemical parameters:

  • pKa : The dissociation constant (pKa) of the carboxylic acid group is 4.61 at 25°C, indicating moderate acidity comparable to substituted phenylpropanoic acids . This affects its solubility in aqueous buffers and reactivity in deprotonation-driven reactions.
  • Molecular formula : C₁₀H₁₁ClO₂ (calculated from structural analogs in ).
  • Steric effects : The 4-chloro-3-methylphenyl group introduces steric hindrance, potentially slowing nucleophilic attacks on the aromatic ring.

Methodological Insight : To determine ionization states in reaction media, use pH-metric titration or computational tools (e.g., ACD/Labs pKa predictor) alongside experimental validation .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Two primary approaches are validated for arylpropanoic acid synthesis:

Nucleophilic substitution : Reacting 4-chloro-3-methylbenzyl halides with malonic acid derivatives (e.g., diethyl malonate) under basic conditions, followed by hydrolysis and decarboxylation.

Grignard addition : Coupling 4-chloro-3-methylphenylmagnesium bromide with acrylic acid derivatives, optimizing temperature (-15°C to 25°C) to minimize side reactions .

Optimization Tip : Catalyst choice (e.g., DABCO) can enhance regioselectivity and yield in Michael addition reactions, as demonstrated in analogous syntheses of 3-(arylthio)propanoic acids .

Q. How should researchers purify this compound to achieve >95% purity for biological assays?

  • Flash chromatography : Use silica gel columns with gradient elution (e.g., ethyl acetate/hexane) to separate polar impurities .
  • Recrystallization : Dissolve in hot ethanol and slowly cool to induce crystallization.
  • HPLC : For high-purity demands, employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients, monitoring at 280 nm .

Advanced Research Questions

Q. How does the electronic and steric profile of the 4-chloro-3-methylphenyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Electronic effects : The chloro group is electron-withdrawing (-I effect), directing EAS to the meta position relative to itself. However, the methyl group at the 3-position donates electrons (+I), creating competing ortho/para-directing effects.
  • Steric effects : The methyl group hinders substitution at adjacent positions, favoring meta-substitution.

Experimental Validation : Perform nitration or sulfonation reactions and analyze products via 1^1H NMR or LC-MS to map substitution patterns. Compare with computational predictions (e.g., DFT calculations) .

Q. What strategies mitigate stereochemical complications when synthesizing derivatives of this compound?

  • Catalyst-controlled synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enforce enantioselectivity in asymmetric hydrogenation or alkylation steps.
  • Isomer separation : Employ chiral stationary phases in HPLC or exploit differential crystallization in polar solvents (e.g., methanol/water mixtures) .

Case Study : In analogous compounds like (E)-3-(1-methylimidazol-2-ylthio)acrylic acid, DABCO catalysis increased the E:Z isomer ratio to 9:1, highlighting the role of base in controlling stereochemistry .

Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets?

  • Docking studies : Use software like AutoDock Vina to model interactions with cyclooxygenase (COX) or β-lactamase enzymes, leveraging the compound’s carboxylic acid group for active-site binding.
  • QSAR models : Correlate substituent effects (e.g., Cl vs. NO₂) with inhibitory activity using Hammett σ constants and regression analysis .

Data-Driven Design : The pKa (4.61) suggests partial ionization at physiological pH, which can enhance solubility and target engagement in enzyme inhibition assays .

Q. What analytical techniques resolve contradictions in reported reaction yields for derivatives of this compound?

  • Reaction monitoring : Use in-situ FTIR or 19^{19}F NMR (if fluorine tags are present) to track intermediate formation.
  • Byproduct analysis : Employ high-resolution MS/MS to identify side products (e.g., decarboxylated or dimerized species) .

Example : In studies of 3-(arylthio)propanoic acids, discrepancies in yields were traced to residual moisture in solvents, resolved by rigorous drying with molecular sieves .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.